molecular formula C16H22N6O2 B11236259 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11236259
M. Wt: 330.38 g/mol
InChI Key: SWBBSBMISPAHPN-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring and a triazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cycloheptapyridazine ring and the introduction of the triazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide apart from similar compounds is its unique combination of a cycloheptapyridazine ring and a triazole moiety. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C16H22N6O2/c1-10(2)15-18-16(20-19-15)17-13(23)9-22-14(24)8-11-6-4-3-5-7-12(11)21-22/h8,10H,3-7,9H2,1-2H3,(H2,17,18,19,20,23)

InChI Key

SWBBSBMISPAHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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